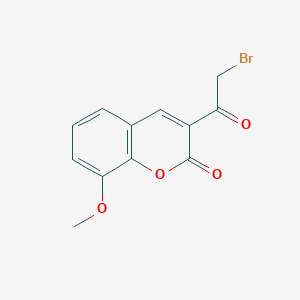

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-bromoacetyl)-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHJVUAVKFWASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353706 | |

| Record name | 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106578-18-1 | |

| Record name | 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

Foreword: The Significance of Coumarin Scaffolds in Modern Drug Discovery

Coumarins, a prominent class of benzopyran-2-one containing heterocyclic compounds, are of significant interest to the scientific community due to their wide range of pharmacological activities.[1] These scaffolds are not only prevalent in natural products but have also inspired the synthesis of numerous derivatives with applications as anticoagulants, anti-inflammatory agents, antimicrobials, and even as fluorescent probes.[2] The functionalization of the coumarin core at the 3-position, in particular, has proven to be a fruitful strategy for the development of novel therapeutic agents. This guide focuses on a key intermediate in this endeavor: 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one. The presence of a reactive bromoacetyl group makes this molecule a versatile building block for the synthesis of more complex heterocyclic systems through reactions with various nucleophiles.[3] This document provides a comprehensive overview of its synthesis, detailed characterization, and the scientific rationale underpinning the experimental protocols.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the formation of a 3-acetylcoumarin intermediate, which is subsequently brominated to yield the target compound. This strategy is advantageous as it allows for the controlled introduction of the bromoacetyl moiety.

Caption: A two-step workflow for the synthesis of the target compound.

Step 1: Synthesis of 3-Acetyl-8-methoxy-2H-chromen-2-one via Knoevenagel Condensation

The initial and crucial step in this synthesis is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (ethyl acetoacetate) with an aldehyde (3-methoxysalicylaldehyde) in the presence of a basic catalyst, typically piperidine.[4][5] The reaction proceeds through a nucleophilic addition followed by an intramolecular cyclization and dehydration to form the stable coumarin ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxysalicylaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 eq) to the reaction mixture.

-

Reaction Conditions: The mixture is then heated to reflux and maintained at this temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then recrystallized from ethanol to yield pure 3-acetyl-8-methoxy-2H-chromen-2-one as a crystalline solid.

Step 2: Bromination of 3-Acetyl-8-methoxy-2H-chromen-2-one

The second step involves the electrophilic bromination of the acetyl group at the 3-position of the coumarin ring. A greener and efficient approach utilizes tetrabutylammonium tribromide (TBATB) as the brominating agent in polyethylene glycol (PEG-600) as a recyclable solvent.[6] This method avoids the use of hazardous elemental bromine and harsh solvents.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 3-acetyl-8-methoxy-2H-chromen-2-one (1.0 eq) in PEG-600.

-

Reagent Addition: Add tetrabutylammonium tribromide (1.1 eq) to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for approximately 1.5 to 2 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, the product is typically isolated by precipitation upon addition of water. The solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol-chloroform to afford this compound.[7]

Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the intermediate and the final product based on literature values for similar coumarin derivatives.

| Compound | Technique | Expected Key Signals |

| 3-Acetyl-8-methoxy-2H-chromen-2-one | ¹H NMR (CDCl₃, 400 MHz) | δ 8.42 (s, 1H, H-4), 7.25-7.14 (m, 3H, Ar-H), 3.94 (s, 3H, OCH₃), 2.68 (s, 3H, COCH₃)[8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 195.8 (C=O, acetyl), 158.9 (C-2), 147.9 (C-4), 147.2 (C-8), 145.1 (C-9), 125.0 (C-5), 124.8 (C-3), 121.5 (C-6), 118.9 (C-10), 116.0 (C-7), 56.5 (OCH₃), 30.8 (CH₃)[8] | |

| FTIR (KBr, cm⁻¹) | ~1727 (C=O, lactone), ~1682 (C=O, ketone), ~1278, ~1197 (C-O)[4] | |

| Mass Spec (EI-MS) | m/z 218 [M]⁺ | |

| This compound | ¹H NMR | Expected downfield shift of the H-4 proton compared to the precursor. A singlet for the -CH₂Br protons is anticipated around δ 4.5-5.0 ppm. |

| ¹³C NMR | The carbonyl of the bromoacetyl group is expected to be in a similar region to the acetyl carbonyl. The -CH₂Br carbon signal is expected around δ 30-40 ppm. | |

| FTIR (KBr, cm⁻¹) | Characteristic peaks for the lactone and ketone carbonyls are expected, similar to the precursor, potentially with a slight shift for the bromoacetyl ketone. | |

| Mass Spec | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity). |

Safety and Handling Precautions

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion and Future Perspectives

This guide has outlined a reliable and efficient two-step synthesis of this compound, a valuable intermediate in medicinal chemistry. The detailed protocols for both the Knoevenagel condensation and the subsequent greener bromination provide a clear path for its preparation. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized compound. The reactivity of the bromoacetyl group opens up a plethora of possibilities for the synthesis of novel coumarin-based heterocyclic compounds with potential therapeutic applications. Further research can focus on the derivatization of this versatile building block to explore new chemical spaces and identify lead compounds for various disease targets.

References

-

Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules. 2015;20(7):11535-11556. Available from: [Link]

-

Kavitha, K., et al. Tetrabutylammonium tribromide: an effective green reagent for the one-pot reaction of 3-acetyl-2H-chromen-2-ones with o-phenylenediamines. ARKIVOC. 2018, (vii), pp. 1-14. Available from: [Link]

-

Abdou, M. M. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. 2021, 11(60), pp. 38147-38179. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 227363, 3-acetyl-8-methoxy-2H-chromen-2-one. [Link]. Accessed Jan. 12, 2026.

-

Benign by design chemistry: Development of green protocol to carry out α-bromination with tetrabutylammonium tribromide, its characterization with SEM, EDX and powder XRD. ResearchGate. Available from: [Link]

-

Hamama, W. S., et al. 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. ACG Publications. 2019, 13(3), pp. 195-237. Available from: [Link]

-

Li, Y., et al. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications. 2018, 74(Pt 6), pp. 838-841. Available from: [Link]

-

Abdou, M. M. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Adv., 2021, 11, 38147-38179. Available from: [Link]

-

Synthesis, Characterization Of Various Coumarin Derivatives. International Journal of Scientific & Technology Research. 2020, 9(2). Available from: [Link]

-

Knoevenagel Condensation. In: Name Reactions in Organic Chemistry. Cambridge University Press; 2007. Available from: [Link]

-

Representative synthetic strategies for the preparation of... ResearchGate. Available from: [Link]

-

Knoevenagel condensation. Wikipedia. [Link]. Accessed Jan. 12, 2026.

-

Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. [Link]. Published January 8, 2023. Accessed Jan. 12, 2026.

-

Al-Amiery, A. A., et al. Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Journal of Chemistry. 2021, 2021, pp. 1-6. Available from: [Link]

-

Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. ResearchGate. Available from: [Link]

-

Saba, A., et al. 2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Stu. World Journal of Organic Chemistry. 2020, 8(1), pp. 11-16. Available from: [Link]

-

Olasunkanmi, A. A., et al. Comparative Study of Microwave-assisted and Conventional Synthesis of 3-[1-(s-phenylimino) Ethyl]-2H-chromen-2-ones and Selected Hydrazone Derivatives. Science Alert. 2014, 7(3), pp. 209-221. Available from: [Link]

-

Abdou, M. M. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. 2021, 11(60), pp. 38147-38179. Available from: [Link]

-

Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Digital Commons @ the Georgia Academy of Science. [Link]. Accessed Jan. 12, 2026.

-

Johnson, J. R. The Knoevenagel Condensation. Organic Reactions. 1942, 1, pp. 210-265. Available from: [Link]

-

Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules. 2018;23(10):2536. Available from: [Link]

-

synthesis and complete nmr spectral assignments of new benzylamino coumarin derivative. ResearchGate. Available from: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]. Accessed Jan. 12, 2026.

-

Saba, A., et al. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry. 2020, 8(1), pp. 11-16. Available from: [Link]

-

Gomha, S. M., et al. Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Frontiers in Chemistry. 2022, 9, p. 799511. Available from: [Link]

-

FTIR spectra of compound 3. ResearchGate. Available from: [Link]

-

Jumal, J., et al. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications. 2023, 79(Pt 6), pp. 583-591. Available from: [Link]

- Horning, E. C., Horning, M. G., & Dimmig, D. A. (1955). Knoevenagel Condensation. In Organic Syntheses. John Wiley & Sons, Inc.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. 3-acetyl-8-methoxy-2H-chromen-2-one | C12H10O4 | CID 227363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data expected for the synthetic coumarin derivative, 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one. As a key intermediate in the synthesis of various heterocyclic compounds, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers in medicinal chemistry and drug development.[1][2][3][4][5] This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, drawing upon spectral information from closely related analogues to provide a robust predictive analysis.

Introduction to this compound

This compound belongs to the coumarin class of compounds, which are benzopyran-2-one derivatives. Coumarins are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, with its reactive bromoacetyl group, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2][3][4] Accurate structural elucidation is the foundational step in the development of such novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.5 | s | 1H | H-4 | The proton at C4 is highly deshielded due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the α,β-unsaturated system. In 3-(2-bromoacetyl)-2H-chromen-2-one, this proton appears as a singlet.[1] |

| ~7.2-7.8 | m | 3H | Aromatic (H-5, H-6, H-7) | The protons on the benzene ring will appear as a multiplet. The exact splitting pattern will depend on the coupling constants between them. The electron-donating methoxy group at C8 will influence the chemical shifts of these protons compared to the unsubstituted analogue. |

| ~4.8 | s | 2H | -CH₂Br | The methylene protons adjacent to the bromine atom and the carbonyl group will be significantly deshielded and appear as a singlet. |

| ~3.9 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in the typical region for such groups. Data for other 8-methoxy coumarin derivatives supports this assignment.[7] |

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be recorded on a 400 or 500 MHz NMR spectrometer.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Prediction |

| ~188 | C=O (acetyl) | The ketone carbonyl carbon is expected in this region. |

| ~160 | C=O (lactone) | The lactone carbonyl carbon of the coumarin ring is typically found around this chemical shift.[8] |

| ~155 | C-8a | The carbon bearing the lactone oxygen. |

| ~148 | C-8 | The aromatic carbon attached to the methoxy group. |

| ~145 | C-4 | The vinylic carbon at position 4. |

| ~130-115 | Aromatic & Vinylic Carbons | The remaining aromatic and vinylic carbons of the coumarin ring (C-4a, C-5, C-6, C-7, C-3). |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

| ~30 | -CH₂Br | The carbon of the bromoacetyl methylene group. |

Workflow for NMR Data Interpretation:

Caption: Workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups and the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Rationale for Prediction |

| ~1730 | C=O stretch (lactone) | The lactone carbonyl of the coumarin ring is expected to show a strong absorption band in this region. The IR spectrum of 3-(2-bromoacetyl)-2H-chromen-2-one shows a band at 1726 cm⁻¹.[1] |

| ~1695 | C=O stretch (ketone) | The α-haloketone carbonyl will also exhibit a strong absorption. The IR spectrum of 3-(2-bromoacetyl)-2H-chromen-2-one shows a band at 1695 cm⁻¹.[1] |

| ~1600 | C=C stretch (aromatic) | Aromatic ring stretching vibrations are expected in this region. |

| ~1250 | C-O stretch (ether) | The aryl-alkyl ether linkage of the methoxy group will have a characteristic stretching vibration. |

| ~650 | C-Br stretch | The carbon-bromine bond will show a stretching vibration in the fingerprint region. |

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₉BrO₄), the expected molecular weight is approximately 297.1 g/mol .

| Predicted m/z | Ion | Rationale for Prediction |

| 296/298 | [M]⁺ | The molecular ion peak. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br. |

| 217 | [M - Br]⁺ | Loss of a bromine radical is a common fragmentation pathway for bromo compounds. |

| 189 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

| 175 | [Fragment] | A fragment corresponding to the 8-methoxycoumarin cation is a plausible fragmentation pathway. |

Experimental Protocol for Mass Spectrometry:

The mass spectrum can be acquired using various ionization techniques such as Electron Impact (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer where it is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, typically resulting in the observation of the protonated molecule [M+H]⁺.

Fragmentation Pathway Diagram:

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and Mass Spectrometry. By leveraging the spectral data of closely related analogues and fundamental principles of spectroscopic interpretation, a detailed and accurate picture of the molecule's structure can be established. This comprehensive characterization is a critical step in the utilization of this versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

-

Bakr, Y., et al. (2017). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 22(10), 1647. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

-

Bakr, Y., et al. (2017). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. National Center for Biotechnology Information. Available at: [Link]

-

Gouda, M. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(61), 38659-38681. Available at: [Link]

-

Saxena, S., et al. (2017). Synthesis and Antibacterial Activity of Different Derivatives of 3(2-aryl methylidene hydrazinyl)-2h-chromene-2-one. Chemical Science Review and Letters, 6(23), 1834-1839. Available at: [Link]

-

Gouda, M. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. National Center for Biotechnology Information. Available at: [Link]

-

Bakr, Y., et al. (2017). (PDF) Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-acetyl-8-methoxy-2H-chromen-2-one. PubChem. Available at: [Link]

-

Synthesis of 3-(2-bromoacetyl)-2H-chromen-2-ones 233 catalyzed by... (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, Characterization Of Various Coumarin Derivatives. (2015). Journal of Al-Nahrain University, 18(1), 74-81. Available at: [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

Yoda, J., et al. (2020). 2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Stu. World Journal of Organic Chemistry, 8(1), 11-16. Available at: [Link]

-

Al-Masoudi, W. A. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 624-446. Available at: [Link]

-

Synthesis and complete nmr spectral assignments of new benzylamino coumarin derivative. (n.d.). Available at: [Link]

-

Yoda, J., et al. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Science and Education Publishing. Available at: [Link]

-

Martínez-Martínez, F. J., et al. (2018). Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 933–937. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 4. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-acetyl-8-methoxy-2H-chromen-2-one | C12H10O4 | CID 227363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 3-METHYL-CHROMEN-2-ONE(2445-82-1) 13C NMR [m.chemicalbook.com]

Subject Matter: Chemical Properties, Reactivity, and Applications of 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

An In-depth Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals

A Foreword from the Senior Application Scientist

In the landscape of modern chemical biology and drug discovery, the demand for precise and versatile molecular tools is insatiable. We seek reagents that not only interact with biological systems but also report back on these interactions in a clear, quantifiable manner. 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is one such exemplary molecule. It elegantly combines the well-documented fluorescent properties of the coumarin scaffold with the targeted reactivity of an α-halo ketone. This guide is structured not as a rigid encyclopedia entry, but as a narrative journey into the molecule's core characteristics, its chemical personality, and its practical applications. We will explore not just what it does, but why it is designed that way, providing you with the foundational knowledge to innovate with this powerful reagent in your own research.

Core Architecture and Chemical Identity

At its heart, this compound is a bifunctional scaffold. Its identity is defined by three key components:

-

The Coumarin Core (2H-chromen-2-one): A benzopyrone structure that is the source of the molecule's intrinsic fluorescence. Coumarins are renowned for their photostability and environmentally sensitive emission, making them excellent fluorophores.

-

The Methoxy Group (-OCH₃) at Position 8: This electron-donating group is not merely decorative. It modulates the electronic properties of the coumarin ring system, often leading to enhanced fluorescence quantum yields and red-shifted (longer wavelength) emission compared to its unsubstituted counterparts.

-

The Bromoacetyl Moiety (-C(O)CH₂Br) at Position 3: This is the "business end" of the molecule. The α-bromoacetyl group is a potent electrophile, designed to react selectively with nucleophiles. It acts as a warhead for forming stable, covalent bonds with biological targets.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. These values are critical for practical handling, experimental design, and data interpretation.

| Property | Value | Source(s) |

| CAS Number | 106578-18-1 | [1][2] |

| Molecular Formula | C₁₂H₉BrO₄ | [1] |

| Molecular Weight | 297.10 g/mol | [1] |

| Appearance | Typically a pale yellow or off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents (DMSO, DMF, Acetonitrile); Poorly soluble in aqueous solutions | Inferred from coumarin chemistry |

| Precursor Molecule | 3-acetyl-8-methoxy-2H-chromen-2-one | [3] |

Note: Spectral properties such as excitation and emission maxima are highly dependent on the solvent environment and whether the bromoacetyl group has reacted with a target.

The Reactivity Profile: A Tale of an Electrophile

The utility of this compound as a research tool is overwhelmingly dictated by the reactivity of its bromoacetyl group. The carbon atom adjacent to the carbonyl is highly electron-deficient, making it an excellent target for nucleophilic attack.

The Covalent Reaction Mechanism

The primary reaction pathway is a classic bimolecular nucleophilic substitution (Sₙ2) . In a biological context, the nucleophiles are typically the side chains of amino acid residues within a protein.

Caption: Sₙ2 mechanism for covalent labeling of a protein nucleophile.

The most common targets in proteins are:

-

Cysteine (thiol group, -SH): Highly nucleophilic, especially in its deprotonated thiolate form (S⁻). It is the most frequent target for this class of reagents.

-

Histidine (imidazole ring): Can be alkylated, though generally less reactive than cysteine.

-

Lysine (ε-amino group, -NH₂): Can react, but its higher pKa means it is less nucleophilic at physiological pH compared to cysteine.

-

Methionine (thioether): Can also be a target for alkylation.

This reactivity makes the compound an excellent alkylating agent .[4]

A Versatile Synthon for Heterocyclic Chemistry

Beyond protein labeling, the high reactivity of the α-bromocarbonyl moiety makes this compound a valuable starting material, or "synthon," for synthesizing a wide array of more complex heterocyclic structures.[5][6] Researchers have extensively used 3-(bromoacetyl)coumarins to construct novel molecules with potential therapeutic properties by reacting them with various nucleophiles.[4][7]

Examples of such reactions include:

-

Thiazole Synthesis: Reaction with thioamides or thioureas.[8][9]

-

Pyran and Pyridine Synthesis: Multicomponent reactions with reagents like malononitrile.[5][10]

-

Pyrazole Synthesis: Reaction with hydrazine derivatives.[5][11]

These synthetic routes are foundational in medicinal chemistry for creating libraries of novel compounds for drug screening.[10][11][12]

Core Applications in Research and Development

The dual nature of this molecule—a reactive probe that is also fluorescent—unlocks several powerful applications.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful strategy to identify active enzymes in complex biological samples. This compound can be used as an activity-based probe. It will selectively label enzymes that have a reactive nucleophile in their active site, providing a snapshot of their catalytic competency. The fluorescent tag allows for easy visualization and identification of these active enzymes.

Caption: Generalized workflow for an Activity-Based Protein Profiling experiment.

Irreversible Enzyme Inhibition

By covalently modifying a critical amino acid in an enzyme's active site, the probe can act as an irreversible inhibitor. This is a key strategy in drug development for targets where sustained inhibition is required. The fluorescence can be used to quantify the extent of target engagement in both in vitro and cellular assays.

Fluorescent Labeling for Bioimaging

The compound can be used to attach a fluorescent coumarin tag to any purified protein or biomolecule that contains a suitable nucleophile. These fluorescently-tagged molecules are invaluable for a range of downstream applications, including fluorescence microscopy to study protein localization, and in various binding assays.

Field-Proven Experimental Protocols

The following protocols are provided as a robust starting point. As with any experimental procedure, optimization for your specific protein and system is highly encouraged.

Synthesis of this compound

The synthesis is reliably achieved by the bromination of its precursor, 3-acetyl-8-methoxy-2H-chromen-2-one.[3] This method is analogous to the well-established synthesis of the non-methoxylated parent compound.[13][14]

-

Objective: To introduce the reactive bromo group onto the acetyl side chain.

-

Causality: Bromine selectively adds across the enol form of the acetyl group or substitutes via a radical mechanism, resulting in the stable α-bromoacetyl product. Chloroform is an excellent solvent that is inert to the reaction conditions. Refluxing provides the necessary activation energy.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-acetyl-8-methoxy-2H-chromen-2-one (1.0 eq) in a minimal amount of chloroform in a round-bottom flask equipped with a reflux condenser.

-

Bromine Addition: In a separate container, prepare a solution of bromine (1.0-1.1 eq) in chloroform. Add this solution dropwise to the stirred coumarin solution. Safety Note: Perform this step in a well-ventilated fume hood as bromine is toxic and corrosive.

-

Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove unreacted bromine and impurities. The product can be further purified by recrystallization from an ethanol-chloroform mixture to yield the final product.[14]

Covalent Labeling of a Cysteine-Containing Protein

-

Objective: To achieve specific and efficient covalent labeling of a target protein for downstream applications.

-

System Validation: The success of the labeling can be validated by a combination of techniques: a shift in molecular weight on an SDS-PAGE gel, confirmation of mass increase by mass spectrometry (MS), and appearance of fluorescence associated with the protein band.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Protein Solution: Prepare the target protein at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS or HEPES, pH 7.2-7.8). Crucially, the buffer must be free of nucleophilic agents like DTT, β-mercaptoethanol, or Tris.

-

Probe Stock: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. Store protected from light.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the probe stock solution to the protein solution. The optimal ratio must be determined empirically.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

-

-

Quenching (Self-Validation Step):

-

To stop the reaction and consume any unreacted probe, add a quenching reagent like DTT or glutathione to a final concentration of 1-10 mM.

-

Incubate for 15-30 minutes. This step is critical to prevent non-specific labeling of other components in downstream assays.

-

-

Removal of Free Probe:

-

Separate the labeled protein from the unreacted probe and quenching reagent. This is essential to reduce background fluorescence.

-

Common methods include dialysis, spin filtration/desalting columns (for small volumes), or size-exclusion chromatography.

-

-

Confirmation and Quantification:

-

Confirm labeling by running the sample on an SDS-PAGE gel and visualizing the fluorescence using a gel imager with UV transillumination. A fluorescent band should appear at the molecular weight of your target protein.

-

Quantify the degree of labeling using mass spectrometry (observing the mass shift corresponding to the addition of the probe) or by spectrophotometry if the extinction coefficients are known.

-

References

-

Mohareb, R. M., & Megally Abdo, N. Y. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules, 20(6), 11535–11553. [Link]

-

Gouda, M. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(61), 38776-38819. [Link]

-

Mohareb, R. M., & Megally Abdo, N. Y. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. PubMed. [Link]

-

National Center for Biotechnology Information (n.d.). 3-acetyl-8-methoxy-2H-chromen-2-one. PubChem. Retrieved from [Link]

-

Mohareb, R. M., & Megally Abdo, N. Y. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. MDPI. [Link]

-

Gouda, M. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. National Institutes of Health. [Link]

-

Gouda, M. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(2-bromoacetyl)-2H-chromen-2-ones 233 catalyzed by trimethylamine. ResearchGate. [Link]

-

Al-Obaidi, A. S. M. (2017). Synthesis, Characterization Of Various Coumarin Derivatives. Journal of Global Pharma Technology. [Link]

-

ResearchGate. (2015). (PDF) Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. ResearchGate. [Link]

-

Various Authors. (2012). Reactions and Antimicrobial activity of 6-bromo 3-(2-bromo-acetyl) - 2-H-chromen-2-one. ResearchGate. [Link]

-

MolecularInfo. (n.d.). 3-(2-BROMO-ACETYL)-8-METHOXY-CHROMEN-2-ONE molecular information. MolecularInfo.com. [Link]

-

El-Saghier, A. M. M. (2016). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. ACG Publications. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-acetyl-2H-chromen-2-one (1) and its coumarin-chalcone (2). ResearchGate. [Link]

-

ResearchGate. (n.d.). Examples of 3‐bromoacetylcoumarin (2) nucleophilic substitution reactions. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. 3-acetyl-8-methoxy-2H-chromen-2-one | C12H10O4 | CID 227363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 9. acgpubs.org [acgpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Crystal structure of 3-acetyl-8-methoxy-2H-chromen-2-one polymorphs

An In-depth Technical Guide to the Crystal Structure of 3-acetyl-8-methoxy-2H-chromen-2-one Polymorphs

Foreword for the Researcher

Derivatives of 2H-chromen-2-one, commonly known as coumarins, represent a cornerstone in heterocyclic chemistry, with profound implications for drug discovery and materials science.[1] Their diverse pharmacological activities—ranging from anticoagulant to anticancer and anti-HIV properties—stem from their unique and adaptable molecular architecture.[1][2] The compound at the heart of this guide, 3-acetyl-8-methoxy-2H-chromen-2-one, is a subject of significant interest due to its potential therapeutic applications.[3]

However, the biological efficacy and physicochemical properties of any active pharmaceutical ingredient (API) are not solely determined by its molecular structure. They are critically dependent on the solid-state arrangement of its molecules—a phenomenon known as polymorphism. The ability of a single compound to crystallize into multiple, distinct crystal lattices can profoundly alter its solubility, stability, bioavailability, and manufacturability. For researchers in drug development, a comprehensive understanding and control of polymorphism are not merely academic exercises; they are regulatory and commercial imperatives.

This guide provides a detailed exploration of the known polymorphs of 3-acetyl-8-methoxy-2H-chromen-2-one. Moving beyond a simple recitation of data, we will dissect the causal links between crystallization conditions, intermolecular forces, and the resulting three-dimensional crystalline architecture. By presenting detailed protocols and comparative structural analyses, this document aims to equip scientists and researchers with the field-proven insights necessary to navigate the complexities of polymorphism in coumarin-based drug candidates.

The Polymorphic Landscape of 3-acetyl-8-methoxy-2H-chromen-2-one

Polymorphism in coumarin derivatives is a well-documented phenomenon, often arising from subtle variations in intermolecular interactions like weak C—H⋯O and C—H⋯π forces.[4] For 3-acetyl-8-methoxy-2H-chromen-2-one (C₁₂H₁₀O₄), two distinct polymorphic forms have been successfully isolated and characterized to date.[5] Designated as Polymorph I and Polymorph II, these forms, while chemically identical, exhibit significant differences in their crystal systems, molecular packing, and supramolecular assemblies.

Polymorph I: The Monoclinic Form

First reported by Li et al. in 2012, Polymorph I crystallizes in the monoclinic system under specific solvent conditions.[5] Its structure is characterized by a three-dimensional network built from hydrogen bonds and significant π–π stacking interactions.[1]

-

Molecular Conformation : In this form, the fused benzene and lactone rings of the coumarin system deviate slightly from planarity, with a dihedral angle of 2.76(3)° between them.[5] This subtle conformational twist is a defining feature that distinguishes it from the second polymorph.

-

Supramolecular Architecture : The crystal lattice of Polymorph I is assembled from parallel flat sheets that extend along the b-axis.[1][5] The primary forces governing this arrangement are face-to-face π–π stacking of the benzofused rings and a network of hydrogen bonds, which together create a distinct helical supramolecular structure.[1]

Polymorph II: The Orthorhombic Form

A newer polymorph, identified as Polymorph II, was described by Gonzalez-Carrillo et al. in 2019.[6] This form adopts an orthorhombic crystal system and presents a different, albeit also helical, supramolecular architecture.

-

Molecular Conformation : A key distinction in Polymorph II is the near-perfect planarity of the coumarin ring system, with a root-mean-square (r.m.s.) deviation of just 0.00129 Å.[5] The acetyl and methoxy groups are also almost perfectly coplanar with the ring.[5] This planarity facilitates a different set of intermolecular interactions compared to Polymorph I.

-

Supramolecular Architecture : The packing in Polymorph II is driven by a combination of C-H⋯O hydrogen bonds, π–π interactions, and, notably, antiparallel C=O⋯C=O interactions.[1] Molecules are first connected by hydrogen bonds to form zigzag-shaped layers.[6] These layers are then stacked and stabilized by π–π interactions (centroid-to-centroid distance of 3.600(9) Å) and antiparallel dipole-dipole interactions between carbonyl groups (distance of 3.1986(17) Å).[1][5] These C=O⋯C=O interactions form the central axis of the resulting helical structure, a different arrangement from the hydrogen-bond-driven helix in Polymorph I.[1]

Comparative Crystallographic Data

A direct comparison of the unit cell parameters and structural details reveals the fundamental differences between the two polymorphs. This data is crucial for unambiguous phase identification using techniques like Powder X-ray Diffraction (PXRD).

| Parameter | Polymorph I | Polymorph II |

| Chemical Formula | C₁₂H₁₀O₄ | C₁₂H₁₀O₄ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Pbca |

| a (Å) | 15.073(3) | 7.4253(3) |

| b (Å) | 13.068(3) | 12.4048(5) |

| c (Å) | 11.549(2) | 21.4081(8) |

| α (˚) | 90 | 90 |

| β (˚) | 119.92(3) | 90 |

| γ (˚) | 90 | 90 |

| Volume (ų) | 1971.7(7) | 1972.11(14) |

| Z | 8 | 8 |

| Coumarin Ring Planarity | Deviates by 2.76(3)° | Nearly planar (0.00129 Å r.m.s.d.) |

| Primary Interactions | π–π stacking, C-H···O | C-H···O, π–π stacking, C=O···C=O |

| Reference | Li et al. (2012)[5] | Gonzalez-Carrillo et al. (2019)[5][6] |

Experimental Methodologies: A Self-Validating Protocol

The ability to selectively and reproducibly crystallize a desired polymorph is paramount in drug development. The following protocols are detailed to ensure clarity and reproducibility.

Synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one

The parent compound is typically synthesized via a Knoevenagel condensation reaction.

Protocol:

-

Combine equimolar amounts of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate.

-

Add a catalytic amount of piperidine (e.g., 0.1-0.2 mL) to the mixture.

-

The reaction can be performed solvent-free or in a minimal amount of a suitable solvent like ethanol.

-

Heat the mixture under reflux or, for an expedited reaction, irradiate in a microwave oven (e.g., 400W for 1-2 minutes).[7]

-

Upon completion, cool the reaction mixture. The solid product will precipitate.

-

Filter the crude product, wash with cold ethanol or water, and dry.

-

Recrystallize the solid from a suitable solvent (e.g., methanol, ethanol) to obtain the pure compound. Purity can be initially assessed by melting point, which is reported to be in the range of 170-172°C.[8]

Crystallization of Polymorphs

The selective crystallization of Polymorph I versus Polymorph II is a classic example of solvent and condition-dependent polymorphism.

Protocol for Polymorph I (Monoclinic):

-

Dissolve the synthesized 3-acetyl-8-methoxy-2H-chromen-2-one in a solvent mixture of chloroform and petroleum ether .

-

Allow the solution to undergo slow evaporation at room temperature over several days.

-

Colorless, block-like single crystals suitable for X-ray diffraction will form.

Protocol for Polymorph II (Orthorhombic):

-

Dissolve the synthesized 3-acetyl-8-methoxy-2H-chromen-2-one in acetonitrile .

-

Allow the solution to undergo slow evaporation at room temperature over several days.

-

Colorless, prismatic single crystals of Polymorph II will be obtained.[5]

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The definitive characterization of each polymorph requires SC-XRD analysis.

Visualization of Structural Differences

The distinct packing arrangements of the two polymorphs, dictated by their dominant intermolecular forces, can be visualized to better understand their structural relationship.

Conclusion and Future Outlook

The existence of at least two stable polymorphs for 3-acetyl-8-methoxy-2H-chromen-2-one underscores the critical importance of comprehensive solid-state screening during preclinical development.[5][6] The choice of crystallization solvent—chloroform/petroleum ether versus acetonitrile—is the determining kinetic and thermodynamic factor in producing either the monoclinic (I) or orthorhombic (II) form.

The structural differences are significant: Polymorph I is built upon interactions between slightly twisted molecules, whereas the enhanced planarity of molecules in Polymorph II allows for additional, stabilizing C=O···C=O dipole-dipole interactions that fundamentally alter the crystal packing.[1][5] While Hirshfeld surface analysis suggests Polymorph II may be the less stable of the two due to a greater number of weaker, long-range interactions, this requires confirmation through calorimetric studies and slurry conversion experiments.[1]

For researchers and drug development professionals, this system serves as a compelling case study. It demonstrates that seemingly minor changes in processing can lead to different solid forms, each with a unique set of physical properties. Future work should focus on quantifying the differences in solubility, dissolution rate, and thermal stability between Polymorphs I and II. Furthermore, a broader polymorph screen using a wider array of solvents and crystallization techniques (e.g., melt crystallization, anti-solvent addition) is warranted to explore the full polymorphic landscape of this promising coumarin derivative.

References

-

Gonzalez-Carrillo, G., Muñiz-Valencia, R., García-Báez, E. V., & Martínez-Martínez, F. J. (2019). Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1866–1870. [Link]

-

IUCr Journals. (2019). Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, E75, 1866-1870. [Link]

-

PubMed. (2019). Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 75(12), 1866–1870. [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of 2a. [Link]

-

Munshi, P., & Guru Row, T. N. (2005). Concomitant Polymorphism in 3-Acetylcoumarin: Role of Weak C-H...O and C-H...π Interactions. Crystal Growth & Design, 5(3), 1075-1079. [Link]

-

ResearchGate. (2014). Do you have a reference on melting point of 3-acetyl-8-methoxy-2H-chromen-2-one? [Link]

-

Science Alert. (n.d.). Comparative Study of Microwave-assisted and Conventional Synthesis of 3-[1-(s-phenylimino) Ethyl]-2H-chromen-2-ones and Selected Hydrazone Derivatives. [Link]

-

Kumar, D., Kumar, A., Singh, A., et al. (2023). Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer's agents. Scientific Reports, 13(1), 12345. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of a new polymorph of 3-acetyl-8-meth-oxy-2 H-chromen-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 8-Methoxycoumarin Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Promise of Coumarins in Modern Medicine

Coumarins, a prominent class of benzopyrone-containing secondary metabolites, are ubiquitously distributed throughout the plant kingdom and have long been a cornerstone of natural product chemistry and drug discovery.[1][2] Their diverse pharmacological activities have paved the way for the development of clinically significant therapeutics, most notably the anticoagulant warfarin.[3] The core coumarin scaffold, with its versatile substitution patterns, offers a privileged platform for the design and synthesis of novel bioactive molecules. Among these, derivatives bearing a methoxy group at the C8 position have garnered considerable attention for their potent and varied biological effects, ranging from anticancer and anti-inflammatory to anticoagulant and antimicrobial properties.

This technical guide provides an in-depth exploration of the biological activities of 8-methoxycoumarin derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, field-proven experimental protocols, and a comprehensive reference base to support further investigation and therapeutic development. We will delve into the key signaling pathways modulated by these compounds, present quantitative data to illustrate their potency, and provide detailed methodologies for their biological evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

8-Methoxycoumarin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including breast and liver cancer.[3][4][5] Their mechanism of action is often multifaceted, targeting key cellular processes involved in cancer cell proliferation, survival, and migration.

Mechanism of Action: Disrupting the Cancer Cell Machinery

The anticancer effects of 8-methoxycoumarin derivatives are frequently attributed to their ability to interfere with critical cellular components and signaling pathways:

-

Tubulin Polymerization Inhibition: Several 8-methoxycoumarin derivatives have been shown to inhibit the polymerization of β-tubulin.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[3][5]

-

Induction of Apoptosis: These compounds can induce programmed cell death through the activation of caspases, particularly caspase-3 and caspase-7.[3][6][7] The apoptotic cascade is further promoted by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[6]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, 8-methoxycoumarin derivatives can halt the proliferation of cancer cells.[3][4][5] Flow cytometry analysis has revealed that these compounds can induce cell cycle arrest at different phases, including G1/S and G2/M, preventing the cells from progressing to mitosis.[3][5]

-

Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against enzymes crucial for cancer progression, such as aromatase and sulfatase, which are involved in hormone-dependent cancers.[4]

Signaling Pathway Visualization

The following diagram illustrates the key signaling pathways targeted by 8-methoxycoumarin derivatives in cancer cells.

Caption: Anticancer mechanisms of 8-methoxycoumarin derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative 8-methoxycoumarin derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 (brominated 8-methoxycoumarin-3-carboxamide) | HepG2 (Liver Cancer) | 0.9 | [3][5][7] |

| Staurosporine (Reference Drug) | HepG2 (Liver Cancer) | 8.4 | [3][5][7] |

| Compound 6 (acetylated 8-methoxycoumarin-3-carboxamide) | HepG2 (Liver Cancer) | 2.3 | [3] |

| Compound 6 | MCF-7 (Breast Cancer) | 4.23 | [8] |

| Vinblastine (Reference Drug) | MCF-7 (Breast Cancer) | N/A | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 8-methoxycoumarin derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12]

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

8-Methoxycoumarin derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 8-methoxycoumarin derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Coumarin derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[1][13][14][15][16][17]

Mechanism of Action: Targeting Inflammatory Mediators and Pathways

The anti-inflammatory effects of 8-methoxycoumarin and related derivatives are mediated through several mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some coumarin derivatives are potent inhibitors of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[13][15]

-

Downregulation of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[14][16]

-

Modulation of NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. 8-methoxycoumarin derivatives have been shown to inhibit the activation of these pathways, thereby reducing the expression of inflammatory genes.[14][18][19][20]

Signaling Pathway Visualization

This diagram illustrates the inhibition of inflammatory signaling pathways by 8-methoxycoumarin derivatives.

Caption: Anti-inflammatory signaling pathways modulated by 8-methoxycoumarin derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a method to assess the anti-inflammatory activity of 8-methoxycoumarin derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[20]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

8-Methoxycoumarin derivative stock solution (in DMSO)

-

Griess Reagent System

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the 8-methoxycoumarin derivative for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Anticoagulant Activity: Modulating Blood Coagulation

The discovery of warfarin, a 4-hydroxycoumarin derivative, revolutionized the treatment of thromboembolic disorders.[21] While the anticoagulant properties of many coumarins are well-established, the specific activity of 8-methoxy derivatives continues to be an area of active research.

Mechanism of Action: Vitamin K Antagonism

Coumarin-based anticoagulants primarily exert their effect by acting as vitamin K antagonists.[21] They inhibit the enzyme vitamin K epoxide reductase, which is essential for the recycling of vitamin K. This, in turn, prevents the post-translational carboxylation of several clotting factors, including factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[21]

Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time (PT) assay is a fundamental test used to evaluate the extrinsic pathway of coagulation and is commonly employed to monitor oral anticoagulant therapy.[21][22][23]

Materials:

-

Citrated plasma from test subjects (e.g., mice or rats)

-

Thromboplastin-calcium chloride reagent

-

Water bath (37°C)

-

Coagulometer or stopwatch

Procedure:

-

Plasma Preparation: Collect blood into tubes containing sodium citrate. Centrifuge to separate the plasma.

-

Incubation: Pipette 100 µL of plasma into a test tube and incubate at 37°C for 1-2 minutes.

-

Reagent Addition: Add 200 µL of pre-warmed thromboplastin-calcium chloride reagent to the plasma and simultaneously start a timer.

-

Clot Detection: Stop the timer as soon as a fibrin clot is formed. The time taken for clot formation is the prothrombin time.

-

Data Analysis: Compare the PT of animals treated with the 8-methoxycoumarin derivative to that of a control group. An increased PT indicates anticoagulant activity.

Antimicrobial and Antiviral Activities: A Broad Spectrum of Defense

Coumarin derivatives have demonstrated a wide range of antimicrobial and antiviral activities.[1][13][24][25] The specific efficacy of 8-methoxy substituted coumarins is an evolving area of study.

Mechanism of Action: Diverse and Target-Specific

The antimicrobial and antiviral mechanisms of coumarins are varied and can include:

-

Disruption of microbial cell membranes.

-

Inhibition of essential enzymes.

-

Interference with nucleic acid synthesis.

-

Inhibition of viral replication.[25]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[26][27][28][29][30]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

8-Methoxycoumarin derivative stock solution (in a suitable solvent)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the 8-methoxycoumarin derivative in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

8-Methoxycoumarin derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, particularly in the realms of oncology and inflammation, underscore their potential to address significant unmet medical needs. The mechanistic insights and experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this fascinating class of compounds.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of 8-methoxycoumarin derivatives for specific biological targets.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro activities into tangible therapeutic benefits in preclinical models.

-

Elucidation of Novel Mechanisms of Action: To uncover new therapeutic applications and expand our understanding of the pharmacological effects of these compounds.

By continuing to investigate the rich chemistry and biology of 8-methoxycoumarin derivatives, the scientific community can unlock their full potential in the fight against a wide range of human diseases.

References

-

Al-Warhi, T., Ali, O. A. A., et al. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. Crystals. Available at: [Link]

-

Alzamami, A., Radwan, E. M., et al. (2023). Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. BMC Chemistry. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Al-Snafi, A. E. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. World Journal of Pharmaceutical Research. Available at: [Link]

-

El-Gamal, M. I., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. Scientific Reports. Available at: [Link]

-

Wang, J., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology. Available at: [Link]

-

Al-Warhi, T., Ali, O. A. A., et al. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. MDPI. Available at: [Link]

-

Rudhani, I., et al. (2013). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences. Available at: [Link]

-

Alzamami, A., Radwan, E. M., et al. (2023). Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. ResearchGate. Available at: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Zhang, Y., et al. (2021). Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity. RSC Advances. Available at: [Link]

-

Alzamami, A., Radwan, E. M., et al. (2023). Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. PubMed. Available at: [Link]

-

Al-Saeed, A. H., & Al-Sultani, A. A. H. (2015). Synthesis of new coumarin derivatives with suspected anticoagulant activity. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Antiinflammatory and antioxidant evaluation of novel coumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Venkatramaiah, T., & Prashantha Kumar, B. R. (2018). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

-

Al-Khafaji, N. Q., & Al-Sultani, A. A. H. (2022). Estimation of the Anti-inflammatory Effect of Coumarin Derivatives. ResearchGate. Available at: [Link]

-

Rahman, M. M., et al. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. BioMed Research International. Available at: [Link]

-

Alzamami, A., et al. (2023). Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. Oman University. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. Molecules. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. MDPI. Available at: [Link]

-

Mandalari, G., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Foods. Available at: [Link]

-

Chung, Y.-H., et al. (2019). 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway. Journal of Natural Medicines. Available at: [Link]

-

Mandalari, G., & Bisignano, C. (2020). Antimicrobial Activity Methods. IntechOpen. Available at: [Link]

-

Wang, Y., et al. (2021). 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway. Frontiers in Pharmacology. Available at: [Link]

-

Wang, Y., et al. (2021). 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway. Frontiers in Pharmacology. Available at: [Link]

-

Hashim, F. J., Hussain, S. M., & Shawkat, M. S. (2016). Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. Biosciences Biotechnology Research Asia. Available at: [Link]

-

Gholap, A., et al. (2023). Preparation, Antibacterial and Antiviral Activity Measurements and Detection Methods. ResearchGate. Available at: [Link]

-

Santos-Contreras, R., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. Molecules. Available at: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Kim, Y., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules. Available at: [Link]

-

Abid, S., et al. (2021). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Brazilian Journal of Biology. Available at: [Link]

-

Kim, Y., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. International Journal of Molecular Sciences. Available at: [Link]

-

Wójcik, M., et al. (2023). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. Molecules. Available at: [Link]

-

Alzamami, A., et al. (2023). Synthesis of 8-methoxycoumarin-3-carboxamides (4–7) and... ResearchGate. Available at: [Link]

-

de Oliveira, A. C. S., et al. (2021). NATURAL PRODUCTS WITH ANTICANCER ACTIVITY: A REVIEW OF IN VITRO, IN VIVO AND MOLECULAR DOCKING ASSAYS. ResearchGate. Available at: [Link]

-

Adebayo, S. A., et al. (2024). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. Molecules. Available at: [Link]

-

Kumar, S., et al. (2014). Synthesis of novel coumarin derivatives and its biological evaluations. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Stasiewicz, M., & Zjawiony, J. K. (2022). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Molecules. Available at: [Link]

-

S.S, S., et al. (2012). SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF NOVEL COUMARIN DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

-

Kostova, I. (2005). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Singh, A., & Sharma, P. K. (2023). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

Sources

- 1. primescholars.com [primescholars.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 7. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents | MDPI [mdpi.com]

- 14. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 22. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Antimicrobial Activity Methods [ouci.dntb.gov.ua]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Mechanism of action of 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

An In-Depth Technical Guide to the Covalent Mechanism of Action of 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

Executive Summary